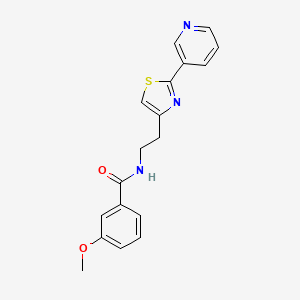
3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Synthesis Techniques and Precursors
A high-yield synthesis method for related benzamide compounds, specifically (S)-BZM and (R)-BZM, has been developed starting from 2,6-dimethoxybenzoic acid, showcasing a simplified approach for obtaining such compounds which can be used in further chemical studies and applications (Bobeldijk et al., 1990).
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazoles and pyridine, similar in structure to the queried compound, exhibit antimicrobial activity. These findings suggest the potential for these compounds to be developed into new antimicrobial agents, with specific pyridine derivatives showing variable and modest activity against bacteria and fungi (Patel et al., 2011).
Anti-Inflammatory and Analgesic Agents
Innovative derivatives of benzodifuranyl and thiazolopyrimidines, synthesized from precursors such as visnaginone and khellinone, have been investigated for their anti-inflammatory and analgesic properties. This research indicates the compound's relevance in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activity
The synthesis and evaluation of N-(pyridin-3-yl)benzamide derivatives have demonstrated moderate to good anticancer activity against various human cancer cell lines. This suggests that modifications to the benzamide moiety can significantly impact the anticancer efficacy of these compounds, presenting a pathway for the development of new cancer therapeutics (Mohan et al., 2021).
Molecular Structure Analysis
Studies on the crystal structure of related compounds have provided insights into their molecular conformation, interactions, and stability, which are crucial for understanding the compound's reactivity and potential for further modification (Prasad et al., 2014).
Vascular Endothelial Growth Factor Receptor-2 Inhibitors
Compounds with a similar structural framework have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting their potential in treating diseases associated with angiogenesis, such as cancer (Borzilleri et al., 2006).
Orientations Futures
Thiazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on the design and synthesis of new thiazole derivatives, including “3-methoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide”, and the evaluation of their biological activities. Further studies could also investigate the mechanism of action of these compounds, their safety and toxicity profiles, and their potential applications in medicine.
Mécanisme D'action
Target of Action
It’s worth noting that both indole and thiazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial actions .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses . Similarly, certain thiazole derivatives have been associated with DNA interactions, leading to DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
It’s known that indole and thiazole derivatives can influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives are involved in the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
Compounds containing indole and thiazole moieties have been associated with a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
3-methoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-6-2-4-13(10-16)17(22)20-9-7-15-12-24-18(21-15)14-5-3-8-19-11-14/h2-6,8,10-12H,7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWAETZANSYXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


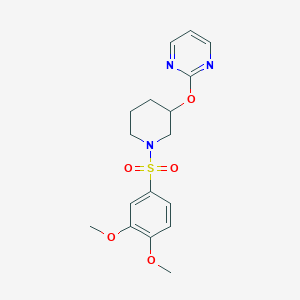
![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]ethanone](/img/structure/B2433110.png)
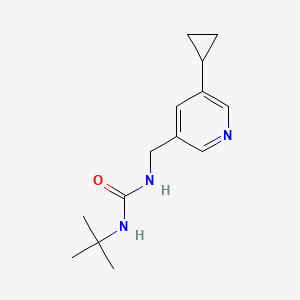
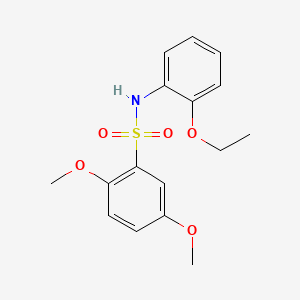
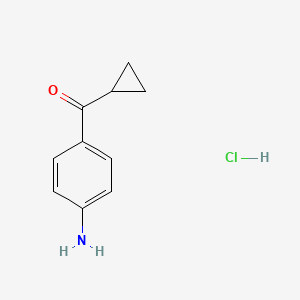
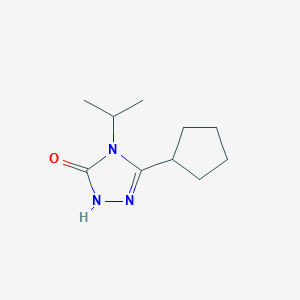

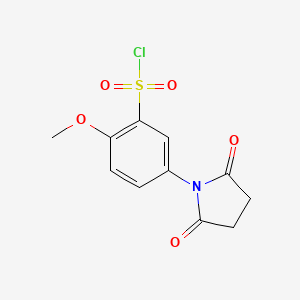

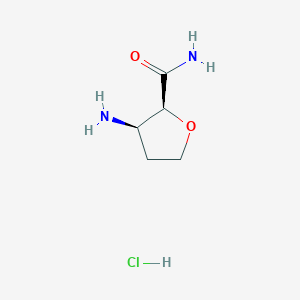
![N-(2-methylbenzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2433125.png)
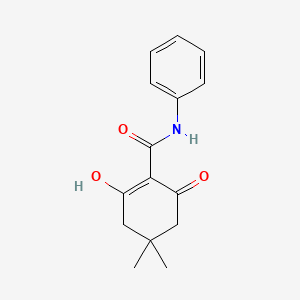
![5-(3-ethoxy-2-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2433127.png)